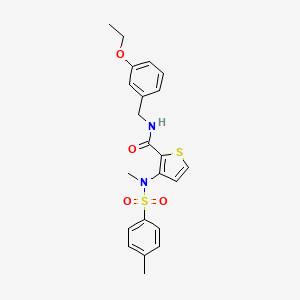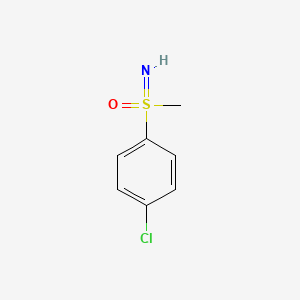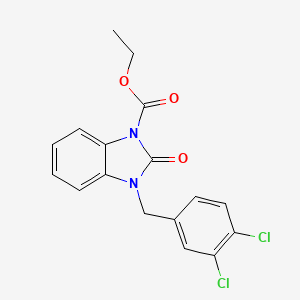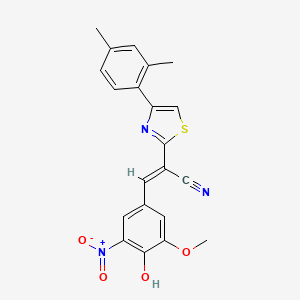![molecular formula C17H13N3OS2 B2881871 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole CAS No. 478077-12-2](/img/structure/B2881871.png)
2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole is a heterocyclic compound containing sulfur, nitrogen, and oxygen atoms within its structure. The unique arrangement of these atoms endows the compound with distinctive physicochemical properties and reactivity, making it valuable in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole generally involves a multi-step process. One common method includes:
Formation of 1,3,4-oxadiazole ring: : Starting from hydrazides, which undergo cyclization with carbon disulfide in the presence of a base such as potassium hydroxide to form 1,3,4-oxadiazole.
Attachment of the benzylsulfanyl group: : Benzyl chloride is introduced to add the benzyl group through a nucleophilic substitution reaction, often facilitated by a base.
Incorporation of the thienyl-pyrrolyl moiety: : The thienyl-pyrrolyl fragment can be attached through a palladium-catalyzed cross-coupling reaction using appropriate coupling partners.
Industrial Production Methods
On an industrial scale, production might follow similar routes but employ more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs. Flow chemistry and continuous processes can be used to optimize production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
2-(Benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole exhibits various types of reactions:
Oxidation: : It can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: : Reduction can lead to the cleavage of the oxadiazole ring or reduction of the sulfur moiety.
Substitution: : The thiophene and pyrrole rings allow for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Electrophiles like halogens (chlorine, bromine) under acidic conditions.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Simplified heterocyclic compounds.
Substitution: : Various substituted thiophene or pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole is utilized as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology
Medicine
Medically, the compound exhibits pharmacological potential as an antimicrobial, anti-inflammatory, or anticancer agent, owing to its ability to interact with biological targets like enzymes or receptors.
Industry
Industrial applications include its use in the development of novel materials with specific electronic or optical properties, useful in electronics and material science.
Mechanism of Action
The mechanism by which 2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole exerts its effects involves interaction with molecular targets such as enzymes or receptors. The unique structure allows it to fit into active sites, influencing biological pathways, and inhibiting or activating specific functions.
Comparison with Similar Compounds
Compared to similar compounds:
2-(benzylsulfanyl)-1,3,4-oxadiazole: lacks the additional thienyl-pyrrolyl moiety, resulting in different biological activities.
5-(pyrrol-1-yl)-1,3,4-oxadiazole: lacks the benzylsulfanyl group, affecting its reactivity and applications.
Hope this hits the mark!
Properties
IUPAC Name |
2-benzylsulfanyl-5-(3-pyrrol-1-ylthiophen-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3OS2/c1-2-6-13(7-3-1)12-23-17-19-18-16(21-17)15-14(8-11-22-15)20-9-4-5-10-20/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNYLQSVBIWWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(O2)C3=C(C=CS3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(furan-2-yl)pyridin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2881788.png)
![3-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}-1-(oxan-4-yl)urea](/img/structure/B2881789.png)


![8-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881793.png)
![2-[(6-acetamidopyridin-3-yl)sulfanyl]-N-(4-methoxyphenyl)pyridine-3-carboxamide](/img/structure/B2881795.png)
![prop-2-en-1-yl 6-methyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881796.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1H-indole-5-carboxamide](/img/structure/B2881798.png)

![6,7-dimethyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2881803.png)


![N'-benzyl-N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2881808.png)
![N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2881809.png)
